Factor Xa Inhibition: Thiomorpholin-3-one Derivatives vs. Morpholin-3-one-Based Rivaroxaban
Derivatives of thiomorpholin-3-one exhibit direct inhibition of Factor Xa with IC₅₀ values as low as 17.2 µM, demonstrating anticoagulant potential . In contrast, the morpholin-3-one moiety in rivaroxaban—a clinically approved Factor Xa inhibitor—requires additional structural modifications to achieve low nanomolar potency (Kᵢ = 0.4 nM) [1]. The thiomorpholin-3-one scaffold therefore provides a distinct starting point for developing alternative Factor Xa inhibitors with potentially different selectivity profiles.
| Evidence Dimension | Factor Xa inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 17.2 µM (thiomorpholin-3-one derivative) |
| Comparator Or Baseline | Rivaroxaban (morpholin-3-one derivative): Kᵢ = 0.4 nM |
| Quantified Difference | ~43,000-fold lower potency of thiomorpholin-3-one derivative relative to rivaroxaban, underscoring scaffold-dependent optimization requirements. |
| Conditions | Enzymatic inhibition assay; human Factor Xa |
Why This Matters
Thiomorpholin-3-one offers a sulfur-containing pharmacophore distinct from oxygen-containing morpholin-3-ones, enabling exploration of alternative binding interactions in anticoagulant drug discovery.
- [1] Perzborn, E., et al. (2011). Rivaroxaban: a new oral factor Xa inhibitor. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(2), 275–281. View Source
